molecular formula C16H21N3O4S2 B2737319 N-(4-((N,N-dimethylsulfamoyl)amino)-2,5-dimethylphenyl)benzenesulfonamide CAS No. 324053-18-1

N-(4-((N,N-dimethylsulfamoyl)amino)-2,5-dimethylphenyl)benzenesulfonamide

Cat. No.: B2737319
CAS No.: 324053-18-1
M. Wt: 383.48
InChI Key: NPAHUVSSZJBMBL-UHFFFAOYSA-N
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Description

N-(4-((N,N-dimethylsulfamoyl)amino)-2,5-dimethylphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H21N3O4S2 and its molecular weight is 383.48. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Enzyme Inhibition Applications

  • Antibacterial and α-Glucosidase Inhibition : A related derivative, N-(2,3-dimethylphenyl)benzenesulfonamide, has demonstrated moderate to high activity against both Gram-positive and Gram-negative bacterial strains. Additionally, it has shown good inhibition of the α-glucosidase enzyme, suggesting potential applications in diabetes management (Abbasi et al., 2016).

Structural and Molecular Analysis

  • Sterically Hindered Structural Isomers : Another related derivative, dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, has been structurally characterized. This compound's molecular and electronic structures were analyzed, revealing insights into its chemical reactivity and potential applications in material science or pharmaceutical chemistry (Rublova et al., 2017).

Photodynamic Therapy and Cancer Treatment

  • Photosensitizer in Photodynamic Therapy : A benzenesulfonamide derivative has been studied for its properties as a photosensitizer in photodynamic therapy, particularly for cancer treatment. The compound exhibited high singlet oxygen quantum yield, making it a promising candidate for Type II photodynamic therapy applications (Pişkin et al., 2020).

Anticancer Activity

  • Anticancer Compounds : Research into N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides has shown that these compounds have significant anticancer activity against various human tumor cell lines. This suggests the potential utility of benzenesulfonamide derivatives in developing new anticancer drugs (Żołnowska et al., 2018).

Enzyme Inhibition for Therapeutic Uses

  • High-Affinity Inhibitors of Kynurenine 3-Hydroxylase : N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. These compounds could have therapeutic applications in conditions where modulation of this pathway is beneficial (Röver et al., 1997).

Antimicrobial Activity

  • Antimicrobial Agents : Several synthesized benzenesulfonamide derivatives have displayed promising antimicrobial activity against a range of bacteria and fungi. This points towards their potential use in developing new antimicrobial drugs (Ghorab et al., 2017).

Properties

IUPAC Name

N-[4-(dimethylsulfamoylamino)-2,5-dimethylphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S2/c1-12-11-16(18-25(22,23)19(3)4)13(2)10-15(12)17-24(20,21)14-8-6-5-7-9-14/h5-11,17-18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAHUVSSZJBMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NS(=O)(=O)N(C)C)C)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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